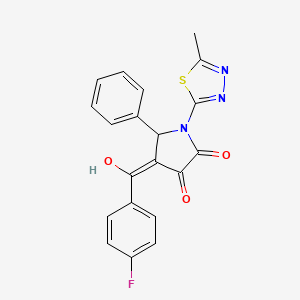![molecular formula C26H25ClN2O4 B11631363 2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11631363.png)
2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Ethoxyphenoxyethyl Group: The ethoxyphenoxyethyl group can be attached through an etherification reaction using 2-(4-ethoxyphenoxy)ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)quinazolin-4(3H)-one: Lacks the ethoxyphenoxyethyl group, resulting in different chemical properties and applications.
3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one: Lacks the chlorophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one is unique due to the presence of both chlorophenyl and ethoxyphenoxyethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C26H25ClN2O4 |
|---|---|
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O4/c1-2-32-21-11-13-22(14-12-21)33-18-17-31-16-15-29-25(19-7-9-20(27)10-8-19)28-24-6-4-3-5-23(24)26(29)30/h3-14H,2,15-18H2,1H3 |
Clé InChI |
HGQUVKYMGFRBHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11631296.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631306.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B11631314.png)
![7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631321.png)
![4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11631325.png)
![(6Z)-2-benzyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631329.png)
![ethyl 2-[3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631330.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11631336.png)
![ethyl {[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11631353.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11631361.png)
![Bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631371.png)
![2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]](/img/structure/B11631376.png)
